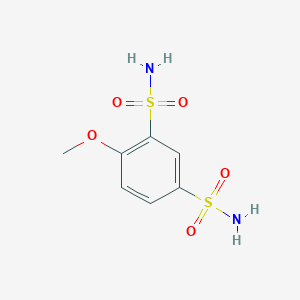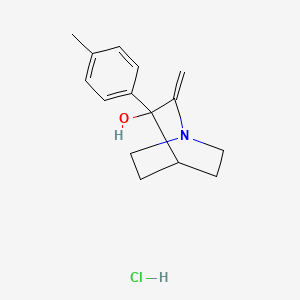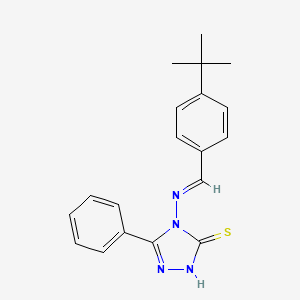
N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide is a complex organic compound that features a benzothiazole moiety linked to a highly fluorinated polyether chain. This compound is notable for its unique combination of a heterocyclic aromatic structure and a perfluorinated segment, which imparts distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Fluorinated Polyether Chain: The highly fluorinated polyether chain is introduced via a nucleophilic substitution reaction, where the benzothiazole moiety reacts with a fluorinated polyether halide in the presence of a base such as potassium carbonate.
Amidation Reaction: The final step involves the formation of the amide bond by reacting the intermediate product with a suitable amine or amide coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide undergoes various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.
Substitution: The fluorinated polyether chain can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted polyether derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide has diverse applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to the unique photophysical properties of the benzothiazole moiety.
Medicine: Explored for its antimicrobial and anticancer activities, leveraging the bioactive nature of the benzothiazole ring.
Industry: Utilized in the development of advanced coatings and surface treatments, benefiting from the hydrophobic and oleophobic properties imparted by the fluorinated chain.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide involves interactions with various molecular targets:
Molecular Targets: The benzothiazole moiety can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: The compound may inhibit key enzymes involved in microbial metabolism or interfere with DNA replication in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-2,5,8,11-tetraoxatridecan-13-amide: Similar structure but lacks the trifluoromethyl group.
N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(methyl)-2,5,8,11-tetraoxatridecan-13-amide: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide enhances its lipophilicity and stability, making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C17H5F19N2O5S |
|---|---|
Molecular Weight |
710.3 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C17H5F19N2O5S/c18-9(10(19,20)21,7(39)38-8-37-5-3-1-2-4-6(5)44-8)40-11(22,23)12(24,25)41-13(26,27)14(28,29)42-15(30,31)16(32,33)43-17(34,35)36/h1-4H,(H,37,38,39) |
InChI Key |
GRYMHPIWCVUSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C(C(F)(F)F)(OC(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-naphthyl)-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12007180.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007195.png)



![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B12007212.png)
![isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12007230.png)


![N'-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007243.png)

![1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride](/img/structure/B12007270.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B12007274.png)

